prop-2-enyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound features a combination of indole and pyran rings, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the construction of the spiro-pyran structure. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the compound’s overall oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, less oxidized molecule.
Scientific Research Applications
Prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-indole derivatives and pyran-containing molecules. These compounds share structural features but may differ in their functional groups and overall properties.
Uniqueness
What sets prop-2-enyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxospiro[1H-indole-3,4’-pyran]-3’-carboxylate apart is its specific combination of functional groups and the spiro linkage between the indole and pyran rings
Properties
Molecular Formula |
C18H14BrN3O4 |
---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
prop-2-enyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C18H14BrN3O4/c1-3-6-25-16(23)14-9(2)26-15(21)12(8-20)18(14)11-7-10(19)4-5-13(11)22-17(18)24/h3-5,7H,1,6,21H2,2H3,(H,22,24) |
InChI Key |
YXZJMODEWUDVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.